Bienvenue dans la boutique en ligne BenchChem!

(+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone

Positive inotropic agent Hemodynamic selectivity Canine heart failure model

OPC-18750 [(±)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone, CAS 143343-82-2] is a racemic 2(1H)-quinolinone derivative developed by Otsuka as a positive inotropic agent. It belongs to the 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone series and was advanced to Phase 1 clinical evaluation for heart failure before development was discontinued.

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
CAS No. 143343-82-2
Cat. No. B1677433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone
CAS143343-82-2
Synonyms(+-)-6-(2-hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone
OPC 18750
OPC-18750
OPC18750
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O
InChIInChI=1S/C20H22N2O4/c1-25-17-4-2-3-14(9-17)11-21-12-16(23)13-26-18-6-7-19-15(10-18)5-8-20(24)22-19/h2-10,16,21,23H,11-13H2,1H3,(H,22,24)
InChIKeySMFUDVJKOUBSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OPC-18750 (CAS 143343-82-2): A 2(1H)-Quinolinone Positive Inotropic Agent for Heart Failure Research Procurement


OPC-18750 [(±)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone, CAS 143343-82-2] is a racemic 2(1H)-quinolinone derivative developed by Otsuka as a positive inotropic agent. It belongs to the 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone series and was advanced to Phase 1 clinical evaluation for heart failure before development was discontinued [1][2]. The compound possesses a 3-methoxybenzyl substituent on the amino group, distinguishing it from its closest development analog OPC-18790 (toborinone), which bears a 3,4-dimethoxybenzyl group [1].

Why OPC-18750 (CAS 143343-82-2) Cannot Be Replaced by Generic 2(1H)-Quinolinone Analogs in Preclinical Studies


Within the 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone series, subtle changes to the benzylamino substituent produce distinct hemodynamic profiles. The primary literature shows that OPC-18750 (3-methoxybenzyl) and OPC-18790 (3,4-dimethoxybenzyl) were both advanced as lead candidates but exhibit divergent vasodilatory and chronotropic signatures [1]. OPC-18790, for instance, demonstrated marked arterial and venous vasodilatation alongside positive inotropy in human heart failure studies, while the preclinical profile of OPC-18750 was described as having negligible chronotropic or vasopressor effects at inotropic doses [1][2]. Consequently, generic substitution within the quinolinone class—or even between OPC-18750 and OPC-18790—is not scientifically justified without explicit comparative data on functional selectivity, pharmacokinetics, and off-target activity.

Quantitative Differentiation Evidence for OPC-18750 (CAS 143343-82-2) Relative to Comparators


Hemodynamic Selectivity: Inotropic Effect Without Chronotropy or Pressor Response in Conscious Dogs

OPC-18750 was evaluated in conscious dogs alongside OPC-18790. At the intravenous dose that produced a 50% increase in the peak of the first derivative of left ventricular pressure (LV dP/dt max), OPC-18750 did not affect heart rate or mean blood pressure [1]. This contrasts with classical beta-adrenergic agonists such as dobutamine, which at equipotent inotropic doses (5 μg/kg/min in heart failure patients) increased heart rate by 11 ± 4% [2].

Positive inotropic agent Hemodynamic selectivity Canine heart failure model

Structural Differentiation from OPC-18790: Single vs. Double Methoxy Substitution on the Benzyl Ring

OPC-18750 carries a single 3-methoxy substituent on the benzylamino group, while OPC-18790 (toborinone) carries a 3,4-dimethoxy substitution [1]. In the SAR reported by Fujioka et al., this single substitution difference was sufficient to alter the compound's vasodilatory liability: OPC-18790 exhibited pronounced arterial and venous vasodilatation in both animal models and human heart failure studies, whereas OPC-18750 did not produce vasodilation at inotropic doses in conscious dogs [1][2].

Structure-activity relationship Quinolinone derivatives Benzylamino substituent

Class-Level Differentiation: 2(1H)-Quinolinones vs. Phosphodiesterase III Inhibitors

OPC-18750 has been described as a potential phosphodiesterase (PDE) inhibitor . While specific PDE isoform IC50 data have not been published for OPC-18750 as of the available literature, the closely related OPC-18790 (toborinone) exerts positive inotropic effects via PDE III inhibition, increasing intracellular cAMP and calcium [2]. Other quinolinone-based PDE inhibitors such as OPC-8490 have demonstrated selective PDE III inhibition (IC50 ~0.4 μM) with concomitant ion channel effects that blunt chronotropic responses—a mechanistic class characteristic that distinguishes these compounds from pure PDE3 inhibitors like milrinone [3].

Phosphodiesterase inhibition Positive inotropy Mechanism of action

Development Stage Differentiation: OPC-18750 as a Discontinued Phase 1 Candidate with a Distinct Preclinical Dataset

OPC-18750 reached Phase 1 clinical evaluation for heart failure before development was terminated [2]. Its close analog OPC-18790 (toborinone) advanced further, generating multiple clinical hemodynamic studies including randomized comparisons against dobutamine [3] and placebo-controlled trials [4]. The preclinical dataset for OPC-18750—specifically the conscious dog hemodynamic data—remains unique to this compound and has not been replicated with OPC-18790 under identical conditions. No dedicated selectivity panel, PK profile, or toxicology data have been published in the peer-reviewed literature for OPC-18750 as of the available record.

Drug development Phase 1 clinical trial Quinolinone cardiotonics

Procurement-Driven Application Scenarios for OPC-18750 (CAS 143343-82-2) in Preclinical Research


Pharmacological Tool for Dissociating Positive Inotropy from Chronotropy in Canine Heart Failure Models

OPC-18750 is most appropriately procured for researchers requiring a positive inotropic agent that does not elevate heart rate or blood pressure at effective doses. The conscious dog data from Fujioka et al. (1992) provide the only published preclinical characterization of this selective hemodynamic profile for the 3-methoxybenzyl analog [1]. This makes OPC-18750 a candidate reference compound for studies that aim to isolate contractility pathways without the confounding tachycardia seen with dobutamine or the vasodilation seen with OPC-18790 [1][2].

Structure-Activity Relationship (SAR) Studies Comparing Mono- vs. Dimethoxybenzylamino Quinolinone Derivatives

The structural difference between OPC-18750 (3-OCH₃) and OPC-18790 (3,4-di-OCH₃) provides a defined chemical perturbation for SAR investigations of benzylamino substituent effects on functional selectivity within the 2(1H)-quinolinone series. Procurement of both compounds enables direct comparative studies to determine how incremental methoxy substitution alters PDE isoform selectivity, vasodilatory activity, and chronotropic liability [1][3].

Reference Standard for Quinolinone-Based PDE Inhibitor Screening Panels

Although specific PDE IC50 data are not published for OPC-18750, its classification as a potential PDE inhibitor with a unique selectivity profile positions it as a comparator in screening panels alongside OPC-18790, OPC-8490, and milrinone. Researchers developing novel quinolinone-based cardiotonics may procure OPC-18750 to benchmark the contribution of the 3-methoxybenzyl substituent to PDE inhibition and functional selectivity [4].

Preclinical Control for Studies on the Dissociation of Inotropic and Vasodilatory Effects

Because OPC-18750 appears to lack the vasodilatory component that characterizes OPC-18790 [1][2], it serves as a valuable control compound in experiments designed to separate the inotropic and vasodilatory contributions of quinolinone derivatives. This is directly relevant to programs aiming to develop 'pure' inotropes free of the hypotensive effects that limit the clinical utility of mixed inodilators [2].

Quote Request

Request a Quote for (+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.